2-Methyl-6-nitrophenyl isothiocyanate
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Overview
Description
2-Methyl-6-nitrophenyl isothiocyanate is an organic compound characterized by the presence of a nitro group (-NO2) and an isothiocyanate group (-N=C=S) attached to a benzene ring with a methyl group (-CH3) at the second position. This compound is known for its utility in various scientific research applications, particularly in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitrophenyl isothiocyanate typically involves the reaction of 2-methyl-6-nitroaniline with thiocyanate salts under acidic conditions. The reaction proceeds through the diazotization of the aniline derivative followed by the reaction with potassium thiocyanate (KSCN) to form the isothiocyanate.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but optimized for large-scale production. This involves the use of continuous flow reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-nitrophenyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Thioureas and other substituted isothiocyanates.
Scientific Research Applications
2-Methyl-6-nitrophenyl isothiocyanate is widely used in scientific research due to its unique chemical properties. It serves as a reagent in organic synthesis, a probe in biological studies, and a precursor in medicinal chemistry. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Employed as a labeling agent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Methyl-6-nitrophenyl isothiocyanate exerts its effects involves its interaction with molecular targets and pathways. The isothiocyanate group can react with nucleophiles, forming thioureas, which can further participate in biological processes. The nitro group can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets.
Comparison with Similar Compounds
2-Methyl-6-nitrophenyl isothiocyanate is compared with other similar compounds, such as:
2-Methyl-4-nitrophenyl isothiocyanate: Similar structure but different position of the nitro group.
4-Methyl-6-nitrophenyl isothiocyanate: Different position of the methyl group.
2-Methyl-6-nitrobenzene: Lacks the isothiocyanate group.
These compounds differ in their reactivity and applications due to the variations in their molecular structures.
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Properties
IUPAC Name |
2-isothiocyanato-1-methyl-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-6-3-2-4-7(10(11)12)8(6)9-5-13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRHDOQUEZAOTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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